Sigmoidin F

Description

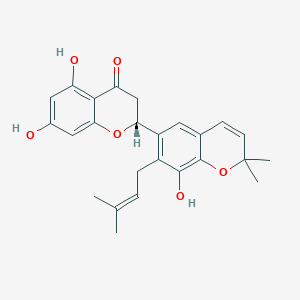

Structure

2D Structure

3D Structure

Properties

CAS No. |

126005-97-8 |

|---|---|

Molecular Formula |

C25H26O6 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(2R)-5,7-dihydroxy-2-[8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-6-16-17(9-14-7-8-25(3,4)31-24(14)23(16)29)20-12-19(28)22-18(27)10-15(26)11-21(22)30-20/h5,7-11,20,26-27,29H,6,12H2,1-4H3/t20-/m1/s1 |

InChI Key |

WPVMLODCRMLWMB-HXUWFJFHSA-N |

SMILES |

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C |

Isomeric SMILES |

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C |

Synonyms |

sigmoidin F |

Origin of Product |

United States |

Natural Occurrence and Isolation of Sigmoidin F

Primary Botanical Sources of Sigmoidin F

This compound has been identified and isolated from the stem and bark of several Erythrina species. nih.govacs.org

Erythrina sigmoidea (Leguminosae/Fabaceae)

Erythrina sigmoidea is a significant source of this compound. nih.govacs.org This plant, belonging to the Leguminosae (Fabaceae) family, has been studied for its chemical constituents, which include a variety of flavonoids and isoflavonoids. researchgate.netajol.info this compound was reported as a new prenylated flavanone (B1672756) isolated from the stem and bark of Erythrina sigmoidea. nih.govacs.org Other compounds like abyssinone IV and 5,7,4'-trihydroxy-3'-methoxy-5'-(1"-prenyl) flavonone have also been isolated from this species. nih.govacs.org Phytochemical studies on Erythrina sigmoidea have revealed it to be rich in various secondary metabolites, including triterpenoid (B12794562) saponins. ajol.info

Erythrina abyssinica and Erythrina latissima

This compound has also been reported in Erythrina abyssinica and Erythrina latissima. nih.gov Erythrina abyssinica is a widely used medicinal plant in Africa, known to contain a variety of phytochemicals, including flavonoids, alkaloids, and terpenoids. nih.govscispace.comresearchgate.net Different parts of E. abyssinica, such as the root bark, stem bark, and roots, have been investigated for their chemical composition. scienceopen.com Erythrina latissima, another species within the Erythrina genus, has also been identified as a source of this compound, along with other flavonoids like sigmoidin A, sigmoidin B, and sigmoidin C. uantwerpen.be

Here is a table summarizing the primary botanical sources of this compound:

| Botanical Source | Plant Part(s) from which this compound was Isolated |

| Erythrina sigmoidea | Stem and bark nih.govacs.org |

| Erythrina abyssinica | Reported occurrence nih.gov |

| Erythrina latissima | Reported occurrence nih.govuantwerpen.be |

Advanced Methodologies for Extraction and Purification

The isolation of this compound from plant material involves a series of extraction and purification steps utilizing various chromatographic techniques. nih.govscispace.comresearchgate.netnih.gov

Extraction Techniques (e.g., Solvent Partitioning)

Extraction is the initial step to obtain the crude plant extract containing this compound. Solvent extraction is a common technique used, where plant material is treated with a solvent or a series of solvents to dissolve the target compounds. scispace.comresearchgate.netnih.gov Solvent partitioning, also known as liquid-liquid extraction, is a method used to separate compounds based on their differential solubility between two immiscible solvents. libretexts.orglibretexts.org This technique is often employed after an initial crude extraction to further fractionate the extract based on the polarity of the compounds. google.com For example, an extract might be partitioned between water and an organic solvent like ethyl acetate (B1210297) or chloroform. libretexts.orglibretexts.orggoogle.com This process helps in reducing the complexity of the crude extract before applying more advanced chromatographic methods.

Elucidation of the Chemical Structure of Sigmoidin F

Application of High-Resolution Spectroscopic Techniques

The structural elucidation of Sigmoidin F relied on a combination of advanced spectroscopic methods, providing detailed information about its molecular composition, functional groups, and connectivity. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structure elucidation of organic compounds, providing insights into the arrangement of atoms within a molecule. For this compound, 1H-NMR spectroscopy was utilized to analyze the proton environment, yielding information on the number, type, and connectivity of hydrogen atoms. nih.govacs.org Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) play crucial roles in establishing long-range correlations between protons and carbons (HMBC) and determining spatial proximity between protons (NOESY). bas.bgcore.ac.uknd.edu While specific peak assignments for this compound require access to detailed spectral tables, the application of these 2D NMR techniques is standard practice for confirming the complex structures of natural products like prenylated flavanones, allowing researchers to piece together the molecular framework based on observed correlations. core.ac.uknd.edunih.govchosun.ac.kr

High-Resolution Mass Spectrometry (e.g., HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) was employed to determine the accurate molecular weight and elemental composition of this compound. The HREI-MS analysis of this compound exhibited a molecular ion peak at m/z 422, consistent with the molecular formula C25H26O6. acs.org The fragmentation pattern observed in the mass spectrum provided valuable structural information. A characteristic mass fragment at m/z 153 was consistent with a retro-Diels-Alder fragmentation, indicating that the A-ring of the flavanone (B1672756) core does not carry prenyl substituents. acs.org Additional mass peaks, such as those at m/z 407 [M-Me]+, 353 [M-69]+, and 69, were characteristic fragments associated with the presence of a prenyl group within the molecule. acs.org

Ultraviolet-Visible (UV) Spectroscopy

Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems like those found in flavonoids. The UV spectrum of this compound in methanol (B129727) showed absorption maxima at λmax 280 nm and 230 nm, with extinction coefficients (εmax) of 12830 and 19100, respectively. acs.org These UV absorption characteristics are in agreement with the spectral properties of known flavanones, supporting the assignment of this compound to this structural class. acs.org

Confirmation of the Prenylated Flavanone Structural Class

Based on the spectroscopic data, this compound was confirmed to belong to the structural class of prenylated flavanones. nih.govacs.org The molecular formula (C25H26O6) obtained from HREI-MS, combined with the characteristic UV absorption pattern and the interpretation of NMR data, supported the presence of a flavanone skeleton modified by the addition of prenyl groups. acs.orgnih.gov The fragmentation observed in the mass spectrum further corroborated the location of the prenyl substituent(s) and the basic flavanone framework. acs.org

Distinction from Analogous Sigmoidin Compounds (e.g., Sigmoidin A, Sigmoidin B, Sigmoidin C, Sigmoidin J, Sigmoidin K)

This compound is one of several related flavonoid compounds isolated from Erythrina species, collectively referred to as sigmoidins. While sharing a common flavonoid core, these compounds differ in their substitution patterns, particularly regarding the number and position of hydroxyl and prenyl groups. The distinct spectroscopic data obtained for this compound allowed for its differentiation from analogous compounds such as Sigmoidin A, Sigmoidin B, Sigmoidin C, Sigmoidin J, and Sigmoidin K. acs.orgnih.govnih.govnih.govnih.govnih.gov These differences in structure lead to variations in their molecular formulas and spectroscopic properties. For instance, while all are flavonoids, variations in the degree of prenylation and hydroxylation distinguish this compound (C25H26O6) from Sigmoidin A (C25H28O6), Sigmoidin B (C20H20O6), Sigmoidin C (C20H18O6), and Sigmoidin K (C25H24O5). nih.govnih.govnih.govnih.govnih.gov The unique combination of spectroscopic signals for this compound confirms its identity as a distinct chemical entity within the series of sigmoidin flavonoids.

Investigation of in Vitro Biological Activities and Underlying Molecular Mechanisms of Sigmoidin F

Anti-inflammatory Action Mechanisms

Inflammation is a complex biological response involving various pathways, including the eicosanoid cascade and the activity of enzymes like phospholipase A2. Research has explored the potential of Sigmoidin F to modulate these processes.

Modulation of Eicosanoid Pathways (e.g., 5-Lipoxygenase inhibition, Cyclooxygenase-1 assessment)

The eicosanoid pathway plays a crucial role in inflammation, producing mediators such as prostaglandins (B1171923) and leukotrienes through the action of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). While general information about COX and LOX inhibition in the context of anti-inflammatory agents is available, specific detailed research findings on this compound's direct modulation of 5-Lipoxygenase or Cyclooxygenase-1 pathways are not explicitly detailed in the provided search results. Some sources mention 5-lipoxygenase inhibitors or cyclooxygenase inhibitors in a broader context of anti-inflammatory research or related compounds, but a direct link with specific data for this compound is not present within the snippets. nih.govuni.lubiorxiv.orglipidmaps.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgfishersci.canih.gov

Enzyme Inhibitory Potentials

This compound has been investigated for its potential to inhibit several enzymes relevant to metabolic disorders, including pancreatic lipase (B570770), alpha-glucosidase, and protein tyrosine phosphatase 1B.

Inhibition of Pancreatic Lipase

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Inhibition of this enzyme is a therapeutic strategy for obesity. Research indicates that Sigmoidin A, a related compound, exhibits potent anti-lipase activity. The inhibitory effect of Sigmoidin A on pancreatic lipase was found to be significantly greater than that of eriodictyol (B191197), a related flavanone (B1672756). Sigmoidin A showed an IC50 value of 4.5 ± 0.87 µM against pancreatic lipase. This activity was observed to be concentration-dependent. tandfonline.comtandfonline.com Although the search results primarily discuss Sigmoidin A, the citation ( nih.gov, nih.gov, acs.org) associated with this compound and pancreatic lipase inhibition suggests that similar studies may exist for this compound. However, specific IC50 values or detailed findings for this compound's direct effect on pancreatic lipase are not present in the provided snippets. acs.orgresearchgate.netnih.govbiorxiv.orgresearchgate.netnih.govfarmaceut.orgmdpi.com

Inhibition of Alpha-Glucosidase

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibiting alpha-glucosidase can help manage postprandial blood glucose levels, making it a target for type 2 diabetes treatment. Studies on Sigmoidin A showed that its effect on alpha-glucosidase was comparable to that of eriodictyol, with an IC50 value of 62.5 ± 9.47 µM. The activity of Sigmoidin A against alpha-glucosidase was considerably weaker than its activity against pancreatic lipase. tandfonline.comtandfonline.com While the provided citations ( nih.gov, nih.gov, acs.org, nih.gov) link this compound to alpha-glucosidase inhibition, the detailed data in the snippets pertains to Sigmoidin A. General information about alpha-glucosidase inhibitors and assay methods is available. nih.govmdpi.comfishersci.cauni-freiburg.deopenrepository.comuwm.edu.plresearchgate.netnih.govnih.govwikipedia.org

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a potential therapeutic target for type 2 diabetes and obesity. Research on isoprenylated flavonoids, including Sigmoidin E (a related compound), isolated from Erythrina mildbraedii has shown inhibitory activity against PTP1B. Compounds like Sigmoidin E inhibited PTP1B activity with IC50 values ranging from 14.8 ± 1.1 to 39.7 ± 2.5 μM. acs.orgresearchgate.net The provided citations ( nih.gov, acs.org) associate this compound with PTP1B inhibition, and the search results confirm that inhibition of PTP1B is a relevant area of study for compounds from the Erythrina genus. mdpi.comnih.govcuhk.edu.cnidrblab.netresearchgate.netmdpi.comnih.govmdpi.com However, specific IC50 values or detailed research findings for this compound's direct inhibitory activity against PTP1B are not explicitly present in the provided snippets.

Data Table Summaries

Based on the available data in the search results, a summary of the enzyme inhibitory activities for the related compound, Sigmoidin A, is presented below. Specific data for this compound was not found in the provided snippets for these enzymes.

| Compound | Enzyme | IC50 (µM) | Reference Standard (IC50, µM) |

| Sigmoidin A | Pancreatic Lipase | 4.5 ± 0.87 | Orlistat (0.3 ± 0.04) |

| Sigmoidin A | Alpha-Glucosidase | 62.5 ± 9.47 | Acarbose (190.6 ± 16.05) |

Other Enzymatic Targets (e.g., Neuraminidases)

Based on the currently available search results, there is no specific information detailing the interaction of this compound with neuraminidases or other enzymatic targets within the scope of this section. Research on neuraminidases highlights their role as therapeutic targets, particularly in the context of viral infections thegoodscentscompany.comfishersci.nlnih.gov. However, no studies linking this compound to the inhibition or modulation of these enzymes were found.

Cellular Cytotoxicity and Mechanistic Investigations (Non-clinical focus)

Investigations into the cellular effects of this compound have provided some insights, primarily concerning its cytotoxic potential against specific cell types.

Induction of Cytotoxic Effects in Specific Cell Lines

Research indicates that this compound exhibits antiplasmodial activity. In one study, this compound demonstrated antiplasmodial activity with an IC50 value of 2.29 µM umweltprobenbank.de. This indicates a cytotoxic effect against Plasmodium falciparum, the parasite responsible for malaria. While related compounds like Sigmoidin A have shown cytotoxicity against cancer cells wikipedia.orgfishersci.com, specific data on the cytotoxic effects of this compound against various non-parasitic cell lines within the scope of non-clinical investigations were not extensively found in the provided search results.

Influence on Key Cellular Signaling Pathways (e.g., Nrf2/ARE, NF-κB, apoptotic pathways)

Based on the available search results, there is no specific information detailing the influence of this compound on key cellular signaling pathways such as Nrf2/ARE, NF-κB, or apoptotic pathways. Studies have explored the modulation of these pathways by other compounds, including some flavonoids fishersci.iefishersci.cafishersci.nociteab.comfishersci.com, which are known to be involved in cellular defense mechanisms, inflammatory responses, and programmed cell death. However, the direct effects of this compound on these specific pathways have not been reported in the analyzed literature.

DNA Interaction and Damage Induction

Based on the currently available search results, there is no specific information regarding the direct interaction of this compound with DNA or its potential to induce DNA damage. While studies on related compounds, such as Sigmoidin A, have investigated DNA damage induction mechanisms, often linked to prooxidative activity wikipedia.orgfishersci.com, these findings are not directly transferable to this compound without specific experimental data for this compound. General mechanisms of DNA damage and repair are well-documented citeab.comresearchgate.net, but the role of this compound in these processes remains uncharacterized in the provided literature.

Structure Activity Relationship Sar Studies of Sigmoidin F and Analogues

Correlations between Structural Features and Biological Efficacy

The biological efficacy of flavonoids, including Sigmoidin F, is closely linked to their structural characteristics, such as the substitution patterns on the flavanone (B1672756) core and the presence and position of prenyl groups.

Impact of Flavanone Core Substituents and Hydroxylation Patterns

The flavanone core, consisting of two aromatic rings (A and B) and a heterocyclic ring (C), provides the basic scaffold for this compound. The position and number of hydroxyl groups on these rings significantly influence the biological activity of flavonoids nih.govscienceopen.com. For flavonoids in general, hydroxylation patterns affect properties such as light absorption and antioxidative activity scienceopen.com. Multiple structure-activity analyses have indicated that hydroxylation at specific positions can enhance bioactivities nih.gov. While specific details on how flavanone core substituents and hydroxylation patterns of this compound itself directly impact its activity are not extensively detailed in the provided search results, studies on related flavonoids highlight the importance of these features nih.govscienceopen.com. For instance, the presence of diorthohydroxyl (catechol) moieties is often associated with higher radical scavenging activity in flavonoids nih.gov.

Influence of Prenyl Group Position and Modifications

The presence of prenyl groups is a characteristic feature of many bioactive flavonoids, including the sigmoidins. These lipophilic isoprenoid chains can significantly modify the biological activity and bioavailability of the parent flavonoid structure nih.govnih.govnih.gov. Studies on prenylated flavonoids, including sigmoidins, suggest that the position and type of prenyl substitution are important determinants of their biological effects nih.govnih.govresearchgate.net. For example, the introduction of a prenyl group can have a notable effect on inhibitory activity nih.gov. In the context of protein tyrosine phosphatase 1B (PTP1B) inhibition, compounds without a prenyl group displayed no inhibitory activity, while those with a prenyl group showed stronger activity researchgate.net. Similarly, the lipophilic prenyl/geranyl addition in the A or B rings appears to modify the biological activity of eriodictyol (B191197), a related flavanone nih.gov. The position of the prenyl group can also affect activity, as seen in the differential antibacterial activity of isoflavones prenylated at C-6 versus C-8 nih.gov. For Sigmoidin A, a prenylated derivative of eriodictyol, the addition of two prenyl groups in ring B considerably enhanced pancreatic lipase (B570770) inhibition compared to eriodictyol tandfonline.com. The results for sigmoidins A and B also suggest that the number of prenyl groups in ring B might lead to different mechanisms of action researchgate.netchemfaces.com.

Comparative Activity of this compound within the Sigmoidin Series

This compound belongs to a series of prenylated flavanones known as sigmoidins. Comparisons of the biological activities among different sigmoidins can provide insights into the SAR within this specific group of compounds. This compound and Sigmoidin A have been reported to exhibit PTP1B inhibitory activity researchgate.net. Specifically, this compound showed an IC₅₀ value of 14.2 ± 1.7 µM, while Sigmoidin A had an IC₅₀ value of 14.4 ± 0.8 µM against PTP1B researchgate.net. Both Sigmoidin A and Sigmoidin B have been studied for their antioxidant and anti-inflammatory activities researchgate.netchemfaces.com. In DPPH radical scavenging assays, Sigmoidin B showed activity comparable to ascorbic acid, while Sigmoidin C and this compound were reported to be less active researchgate.netscienceopen.com. Sigmoidin A and B were also found to be selective inhibitors of 5-lipoxygenase researchgate.netchemfaces.com. These comparisons suggest that variations in the prenylation pattern and other structural differences among sigmoidins contribute to their differential biological activities.

Comparison with Eriodictyol and Other Related Flavonoids

Comparing the activity of this compound and its analogues with less complex or structurally related flavonoids like eriodictyol can highlight the impact of specific structural additions, such as prenylation. Eriodictyol is a flavanone that lacks the prenyl groups found in sigmoidins. Studies comparing Sigmoidin A (a prenylated eriodictyol derivative) with eriodictyol have shown that prenylation can significantly enhance certain biological activities nih.govtandfonline.comthieme-connect.comtandfonline.comresearchgate.netnih.gov. For instance, Sigmoidin A was found to be substantially more potent than eriodictyol in inhibiting pancreatic lipase, being about 30 times more active nih.govtandfonline.comtandfonline.com. While both compounds showed comparable radical scavenging activity in a cell-free system, Sigmoidin A was significantly more cytotoxic to cancer cells, suggesting a prooxidative mechanism influenced by the structural differences chemfaces.comthieme-connect.comnih.gov. In the context of alpha-glucosidase inhibition, Sigmoidin A and eriodictyol displayed comparable moderate activity tandfonline.comtandfonline.com. These comparisons underscore that the prenyl groups in sigmoidins, like this compound, play a significant role in modulating their biological effects compared to non-prenylated counterparts such as eriodictyol.

Here is a table summarizing some comparative activity data:

| Compound | PTP1B Inhibition (IC₅₀, µM) researchgate.net | Pancreatic Lipase Inhibition (IC₅₀, µM) tandfonline.comtandfonline.com | α-Glucosidase Inhibition (IC₅₀, µM) tandfonline.comtandfonline.com | DPPH Radical Scavenging Activity researchgate.netscienceopen.com |

| This compound | 14.2 ± 1.7 | Not specified in sources | Not specified in sources | Weak |

| Sigmoidin A | 14.4 ± 0.8 | 4.5 ± 0.87 | 62.5 ± 9.47 | Potent researchgate.netchemfaces.com |

| Sigmoidin B | Not specified in sources | Not specified in sources | Not specified in sources | Potent researchgate.netchemfaces.com |

| Sigmoidin C | Not specified in sources | Not specified in sources | Not specified in sources | Weak researchgate.netscienceopen.com |

| Eriodictyol | Not specified in sources | 134 ± 19.39 | 57.5 ± 13.15 | Moderate nih.gov |

Note: Data for different activities may come from separate studies and experimental conditions may vary.

Computational and In Silico Approaches in SAR Analysis

Computational methods, particularly in silico approaches like molecular docking, are valuable tools in SAR studies. They can help predict how a compound interacts with a biological target at the molecular level and provide theoretical support for observed biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate a set of molecular descriptors (representing physicochemical properties or structural features) to a specific biological activity. libretexts.orgresearchgate.net QSAR models aim to summarize the relationship between chemical structure and biological activity within a dataset of compounds and can be used to predict the activities of new, untested chemicals. libretexts.org Key steps in QSAR studies typically include the selection of a dataset, extraction of structural or empirical descriptors, variable selection, model construction, and validation. libretexts.org

Common molecular descriptors used in QSAR modeling can include parameters such as mass, charge, polarizability, Van der Waals volume, and electronegativity, among others. researchgate.net These descriptors attempt to capture the various electronic, steric, and lipophilic properties of a molecule that can influence its interaction with a biological target.

Based on the available search information, detailed published QSAR modeling studies specifically focused on building predictive models for the biological activity of this compound and a systematically designed series of its analogues were not readily found. While QSAR is a widely used tool in drug discovery and cheminformatics researchgate.netopenreview.net, its specific application in developing quantitative models for this compound's activities (e.g., antibacterial, radical scavenging) is not prominently reported in the examined literature.

Application of Chemometric Tools (e.g., Principal Component Analysis, Partial Least Squares Regression)

Chemometrics involves the application of statistical and mathematical methods to chemical data. quadram.ac.ukfrontiersin.org Chemometric tools like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are often employed in SAR studies, particularly when dealing with large and complex datasets of molecular descriptors and biological activities. quadram.ac.ukfrontiersin.orgondalys.frias.ac.ineigenvector.com

PCA is an unsupervised dimensionality reduction technique used to explore and visualize the underlying structure of a multivariate dataset. frontiersin.orgeigenvector.com It transforms the original variables into a new set of uncorrelated variables called principal components, capturing the maximum variance in the data. frontiersin.org PCA can help identify patterns, clusters, outliers, and the most influential descriptors within a dataset of compounds and their properties. ondalys.freigenvector.com

PLS regression is a supervised method used to build predictive models that relate a set of predictor variables (molecular descriptors) to a set of response variables (biological activities). ondalys.frias.ac.in Unlike PCA, PLS specifically considers the correlation between the predictor and response variables, aiming to find latent variables that are relevant for predicting the activity. ondalys.frias.ac.in PLS is particularly useful when the number of variables is greater than the number of samples or when there is high collinearity among the predictor variables. quadram.ac.ukias.ac.in

While PCA and PLS are powerful tools in chemometrics and SAR analysis ias.ac.ineigenvector.com, the conducted search did not reveal specific published studies applying these methods to analyze the structural features and biological activities of this compound and a series of its analogues. Their application could potentially reveal key structural variations that drive the observed biological effects and help in the design of new, more potent analogues.

Theoretical Calculations (e.g., Density Functional Theory) for Electronic Properties

Theoretical calculations, particularly those based on quantum mechanics such as Density Functional Theory (DFT), are valuable tools in understanding the electronic structure and properties of molecules. wikipedia.orgmdpi.com DFT is a widely used computational method that allows for the calculation of various molecular properties, including electronic state (e.g., HOMO-LUMO gaps), ionization potential, electronegativity, electron affinity, and charge distribution. wikipedia.orgmdpi.comresearchgate.net These electronic properties play a crucial role in determining a molecule's reactivity and its interactions with biological targets.

DFT calculations can provide insights into the distribution of electron density within a molecule, the energies of molecular orbitals, and electrostatic potential surfaces, all of which are important for understanding how a molecule might bind to a receptor or participate in a chemical reaction. wikipedia.orgresearchgate.net

Synthetic Methodologies and Chemical Derivatization of Sigmoidin F

Synthetic Routes to Sigmoidin F and Related Prenylated Flavanones

The production of this compound and similar prenylated flavanones can be achieved through either total synthesis, constructing the molecule from basic chemical units, or semisynthesis, modifying existing natural or synthetic compounds.

Discussion of Total Synthesis Strategies

Total synthesis approaches for prenylated flavanones typically involve assembling the core flavanone (B1672756) structure and then introducing the prenyl group(s) at specific positions. A common method for forming the flavanone ring system is the cyclization of 2'-hydroxychalcones, which are themselves synthesized from 2'-hydroxyacetophenones and substituted benzaldehydes. researchgate.netresearchgate.net

A significant challenge in synthesizing prenylated flavanones is achieving the correct regioselective prenylation on the A- or B-ring of the flavonoid. Conventional chemical synthesis often requires multiple steps, including protection of hydroxyl groups, O-prenylation, Claisen rearrangement to move the prenyl group to a carbon position (C-prenylation), and finally deprotection. rsc.orgrsc.org Other chemical methods, such as Suzuki-Miyaura cross-coupling, necessitate the prior synthesis of appropriate halide or boronic acid precursors. rsc.org

Reports on the total synthesis of related prenylated flavonoids, such as (±)-Sigmoidin A, provide insights into the general strategies applicable to this compound. One synthesis of (±)-Sigmoidin A involved the prenylation of 3,4-dihydroxybenzaldehyde (B13553) and selective functionalization of 2,4,6-trihydroxyacetophenone, followed by condensation to form a chalcone (B49325) intermediate and subsequent cyclization to yield the flavanone. tandfonline.com

Enzymatic methods utilizing aromatic prenyltransferases (PTs) are also being explored as environmentally friendly alternatives for the regiospecific prenylation of flavanones under mild conditions. mdpi.com Microbial PTs are considered promising for their solubility and potential for high production yields. mdpi.com

Semisynthesis from Natural or Synthetic Precursors

Semisynthesis offers a practical route to obtain prenylated flavanones, particularly when suitable precursor compounds are available from natural sources or can be readily synthesized. This method involves chemically modifying a pre-existing structure to add prenyl groups or alter existing functional groups.

One approach involves the direct prenylation of readily available flavonoids using prenyl alcohol catalyzed by a Lewis acid like ZnCl₂, proceeding via an aromatic electrophilic substitution mechanism. nih.gov This method could potentially be applied to the semisynthesis of this compound if a suitable non-prenylated or partially prenylated flavanone precursor is accessible.

Semisynthetic strategies can also focus on modifying the prenyl group or other parts of the flavanone to create derivatives with altered properties or enhanced activities. For example, the introduction of acetyl groups through semisynthesis has been shown to improve the antiplasmodial activity of certain flavonoids, suggesting that similar modifications could influence the biological profile of sigmoidins. csic.es

Analytical Derivatization Strategies for Enhanced Characterization and Detection

Chemical derivatization is an essential technique for the analysis of natural products like this compound, especially when analyzing complex biological samples or aiming for improved detection sensitivity and chromatographic separation.

Methods for Modifying Polarity and Volatility (e.g., Silylation, Alkylation, Acylation)

Derivatization can significantly change a compound's polarity and volatility, making it more suitable for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Silylation, which involves adding silyl (B83357) groups (R₃Si), is commonly used to protect functional groups like hydroxyls, amines, and carboxylic acids, and it increases volatility, making the derivatives suitable for GC and electron-impact mass spectrometry (EI-MS). wikipedia.org Silyl derivatives can also produce more useful fragmentation patterns in EI-MS, aiding in structural identification and the analysis of trace amounts. wikipedia.org Automated silylation of flavonoids using microfluidic systems before chromatography has also been investigated. researchgate.net

Alkylation and acylation are other derivatization methods that can modify the polarity and volatility of phenolic compounds like this compound. Alkylation involves reacting a compound with alkylating agents such as alkyl halides. stanford.edunih.gov Acylation typically involves reactions with acyl halides or anhydrides. These modifications can affect how analytes are retained on chromatographic columns and how efficiently they ionize in mass spectrometry.

Derivatization for Improved Chromatographic Performance and Sensitivity (e.g., LC/MS/MS)

Derivatization is widely used in liquid chromatography-mass spectrometry (LC-MS), particularly in LC-MS/MS, to enhance detectability and improve chromatographic separation. tcichemicals.comddtjournal.comnih.gov Derivatization can boost ionization efficiency, which is critical for sensitive detection, especially for low concentrations of analytes in complex biological matrices. tcichemicals.comddtjournal.com It can also alter the fragmentation patterns in tandem mass spectrometry (MS/MS), yielding characteristic product ions that enable selective detection. ddtjournal.com

For LC-ESI-MS (electrospray ionization MS), derivatization reagents with functional groups that stabilize positive or negative charges can be used to increase detection sensitivity. tcichemicals.com Various derivatization reagents have been developed for the LC-ESI-MS/MS analysis of small molecules in biological samples. ddtjournal.com The choice of derivatization method and LC column significantly influences separation performance and MS analysis. nih.gov

Derivatization to Introduce Specific Probes for Bioactivity Studies

Chemical derivatization can also serve to attach specific probes to this compound or related flavanones for investigating their biological activities and mechanisms. This can involve conjugating the flavanone to labels such as fluorescent tags or biotin, or other functional groups that help in tracking, studying binding interactions, or performing activity assays. While specific examples of this compound derivatization for bioactivity probes were not found in the provided search results, the concept of using derivatization to introduce specific functionalities for biological investigations is well-established in the study of flavonoids. For instance, flavonoids have been modified to explore their interactions with biological molecules. researchgate.net

Advanced Research Perspectives and Future Directions in Sigmoidin F Studies

Integration of Omics Technologies (e.g., Metabolomics in Erythrina Species)

The application of omics technologies, such as metabolomics, genomics, and proteomics, offers a comprehensive approach to understanding the biosynthesis, metabolism, and biological effects of Sigmoidin F within its native Erythrina plants and in biological systems. Metabolomics, specifically, can provide insights into the complete set of metabolites present in Erythrina species, helping to identify the metabolic pathways involved in this compound production and how environmental factors or genetic variations influence its accumulation. episkin.comnih.govresearchgate.netnih.govtheanalyticalscientist.com Integrating metabolomics with transcriptomics and proteomics can reveal the genes and enzymes responsible for this compound biosynthesis, potentially leading to strategies for enhanced production through metabolic engineering or optimized cultivation of Erythrina species. nih.govmdpi.com Studies have already utilized metabolomics in Erythrina species to profile secondary metabolites, including alkaloids and flavonoids, laying the groundwork for similar in-depth analyses of this compound. nih.govresearchgate.net

Exploration of Structure-Mechanism Relationships at a Deeper Level

A more profound understanding of the relationship between the chemical structure of this compound and its biological mechanisms is crucial for rational design and optimization of its potential activities. technologynetworks.com This involves detailed studies using advanced techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to elucidate how this compound interacts with specific biological targets at the molecular level. iac.es While general structure-activity relationship (SAR) studies for flavonoids from Erythrina have highlighted the importance of features like the prenyl group for antibacterial activity, specific detailed SAR studies focused solely on this compound and its various reported activities are needed. nih.gov Future research should aim to precisely map which parts of the this compound molecule are responsible for its observed effects and how structural modifications might enhance potency, selectivity, or alter its mechanism of action.

Potential for Development of Novel Research Probes

Unexplored Biological Activities and Target Identification

While some biological activities of this compound have been reported, there is significant potential to explore other unexplored therapeutic areas. Identifying the specific molecular targets through which this compound exerts its effects is a critical step in this process. technologynetworks.compelagobio.comnih.govnih.gov Techniques such as activity-based protein profiling, pull-down assays coupled with mass spectrometry, and thermal proteome profiling can be employed to identify proteins that directly interact with this compound. pelagobio.comnih.gov Furthermore, high-throughput screening assays could be utilized to screen this compound against a wide range of biological targets or in various cell-based models to uncover novel activities. technologynetworks.com Future research should focus on systematically investigating its potential in areas such as neuroprotection, antiviral activity, or modulation of immune responses, coupled with rigorous target identification studies.

Green Chemistry Approaches for Sustainable Isolation and Synthesis

Given that this compound is a natural product, developing sustainable and environmentally friendly methods for its isolation and synthesis is an important future direction. core.ac.ukresearchgate.netresearchgate.netrsc.org Traditional extraction methods can be solvent-intensive and generate significant waste. Exploring green chemistry approaches, such as using alternative solvents (e.g., supercritical fluids, ionic liquids), developing more efficient chromatography techniques, or employing enzyme-assisted extraction, could reduce the environmental impact of obtaining this compound from natural sources. researchgate.netnih.gov Furthermore, if chemical synthesis or semi-synthesis of this compound or its analogs becomes necessary for further research or development, green chemistry principles should be applied to design efficient, low-waste, and energy-conscious synthetic routes. researchgate.netrsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.